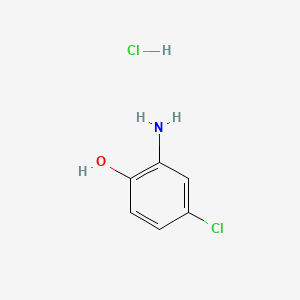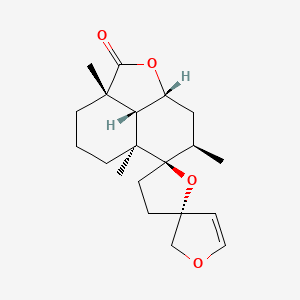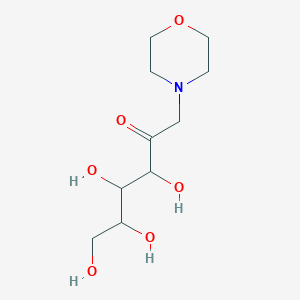
1-Deoxy-1-morpholino-D-fructose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxy-1-morpholino-D-fructose is a derivative of D-fructose, where the hydroxyl group at the first carbon is replaced by a morpholino group. This compound is known for its role in glycation assays and is an analog of the 1-deoxy-1-amino-fructose radical found in glycated proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deoxy-1-morpholino-D-fructose can be synthesized through the reaction of D-fructose with morpholine under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the proper formation of the morpholino group at the first carbon position .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Deoxy-1-morpholino-D-fructose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent sugar or other derivatives.
Substitution: The morpholino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-Deoxy-1-morpholino-D-fructose has several applications in scientific research:
Chemistry: Used as a standard in glycation assays to measure the concentration of glycated proteins in serum samples.
Biology: Helps in studying the glycation process and its effects on proteins and cellular functions.
Industry: Utilized in the development of assays and analytical methods for detecting glycated proteins.
Mechanism of Action
The mechanism of action of 1-Deoxy-1-morpholino-D-fructose involves its interaction with proteins to form glycated productsThese AGEs can affect protein function and are implicated in various diseases, including diabetes and aging .
Comparison with Similar Compounds
1-Deoxy-1-morpholino-D-fructose is unique due to its specific substitution of the hydroxyl group with a morpholino group. Similar compounds include:
1-Deoxy-1-amino-D-fructose: An analog with an amino group instead of a morpholino group.
1-Deoxy-1-morpholino-D-glucose: A glucose derivative with a morpholino group at the first carbon.
1-Deoxy-1-morpholino-D-galactose: A galactose derivative with a morpholino group at the first carbon.
These compounds share similar properties but differ in their specific sugar backbones and functional groups, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C10H19NO6 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one |
InChI |
InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2 |
InChI Key |
JPANQHVKLYKLEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)C(C(C(CO)O)O)O |
Synonyms |
1-deoxy-1-morpholinofructose 1-DMF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(3-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194126.png)
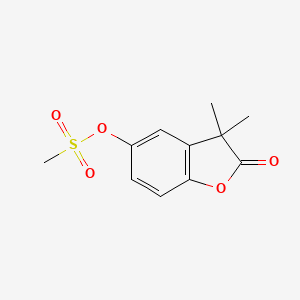

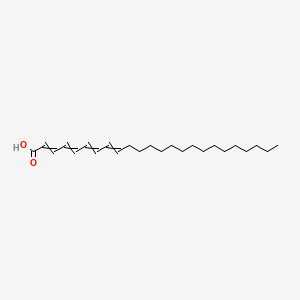


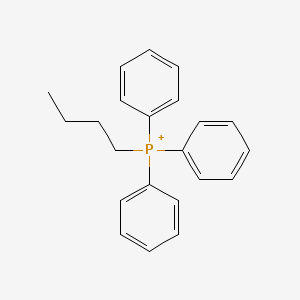
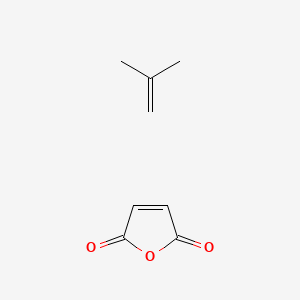

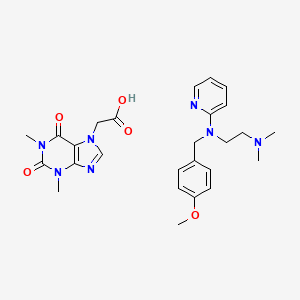
![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)
![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)
